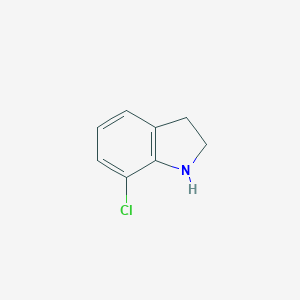

7-Chloroindoline

Description

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN/c9-7-3-1-2-6-4-5-10-8(6)7/h1-3,10H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMPUMOUPCGQKNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70454551 | |

| Record name | 7-CHLOROINDOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114144-22-8 | |

| Record name | 7-CHLOROINDOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-2,3-dihydro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Chloroindoline: Chemical Structure, Properties, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloroindoline is a halogenated derivative of indoline, a bicyclic heterocyclic aromatic organic compound. The presence of a chlorine atom at the 7-position of the indoline ring significantly influences its physicochemical properties and biological activity, making it a molecule of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the chemical structure, properties, and a detailed synthetic protocol for 7-Chloroindoline, catering to the needs of researchers and scientists in the field.

Chemical Structure and Properties

The chemical structure of 7-Chloroindoline consists of a benzene ring fused to a five-membered nitrogen-containing ring, with a chlorine atom substituted at the 7-position of the indoline core.

Table 1: Physicochemical Properties of 7-Chloroindoline

| Property | Value | Source |

| CAS Number | 114144-22-8 | [1] |

| Molecular Formula | C₈H₈ClN | [1] |

| Molecular Weight | 153.61 g/mol | [1] |

| Melting Point | 41-42 °C | [2] |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | [1] |

| logP (octanol-water partition coefficient) | 2.308 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Rotatable Bonds | 0 | [1] |

Safety Information: 7-Chloroindoline is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring and the protons on the pyrrolidine ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atom.

-

¹³C NMR: The carbon NMR spectrum will display unique signals for each of the eight carbon atoms in the molecule, with the carbon atom attached to the chlorine atom showing a characteristic downfield shift.

Infrared (IR) Spectroscopy

The IR spectrum of 7-Chloroindoline would exhibit characteristic absorption bands corresponding to:

-

N-H stretching vibrations.

-

C-H stretching vibrations (aromatic and aliphatic).

-

C=C aromatic ring stretching vibrations.

-

C-N stretching vibrations.

-

C-Cl stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum of 7-Chloroindoline is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak with about one-third the intensity of the molecular ion peak is anticipated[3].

Experimental Protocols

Synthesis of 7-Chloroindoline via Reduction of 7-Chloroindole

A common and effective method for the synthesis of 7-Chloroindoline is the reduction of the corresponding indole, 7-chloro-1H-indole. This can be achieved using various reducing agents. A general protocol using a borane reducing agent is outlined below.

References

Navigating the Landscape of 7-Chloro-Substituted Indolines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-chloro-substituted indoline cores, with a primary focus on the well-documented and synthetically versatile compound, 7-Chloroisatin (7-chloroindoline-2,3-dione), due to the limited availability of specific technical data for 7-Chloroindoline. This document will also include comparative data for the related compound, 7-Chloroindole. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Compound Data

The following table summarizes the key quantitative data for 7-Chloroisatin and 7-Chloroindole for easy comparison.

| Property | 7-Chloroisatin | 7-Chloroindole |

| Synonyms | 7-Chloro-1H-indole-2,3-dione, 7-Chloroindoline-2,3-dione | 7-Chloro-1H-indole |

| CAS Number | 7477-63-6[1][2][3][4] | 53924-05-3[5] |

| Molecular Formula | C₈H₄ClNO₂[1][2][3][4][6] | C₈H₆ClN[5] |

| Molecular Weight | 181.58 g/mol [1][4][6] | 151.59 g/mol |

| Appearance | Orange Powder[3] | Not specified |

| Melting Point | 187-191 °C[1][7] | Not specified |

Experimental Protocols

Detailed methodologies for key experiments involving chloro-substituted indoles and their derivatives are crucial for reproducibility and further investigation. Below are representative protocols.

Synthesis of 7-Chloroisatin Derivatives

A common experimental approach involves the synthesis of Schiff base derivatives of 7-chloroisatin, which can then be further modified.[8][9]

Step 1: Synthesis of Schiff Bases from 7-Chloroisatin

-

Combine 7-chloroisatin with a variety of aromatic amines in a suitable solvent such as DMF.

-

Use glacial acetic acid as a catalyst.

-

Monitor the reaction, which involves the disappearance of the C=O group stretching absorption band (around 1749 cm⁻¹) and the appearance of an imine group stretching absorption band (around 1670-1679 cm⁻¹) in the FTIR spectrum, confirming the formation of the Schiff base.[8][9]

Step 2: Synthesis of Spiro Azetidine and Thioazetidine Derivatives

-

React the Schiff base derivatives of 7-chloroisatin with phenyl isocyanate or phenyl thioisocyanate.[8][9]

-

The resulting novel spiro azetidine and thioazetidine scaffolds can be obtained in excellent yield.[8][9]

-

Characterize the new derivatives using techniques such as FTIR, ¹H NMR, and ¹³C NMR.[8][9]

Biological Evaluation of Halogenated Isatin Derivatives

The following workflow outlines the steps for assessing the biological activity of compounds like 7-Chloroisatin derivatives.

1. In Vitro Cytotoxicity Assay (MTT Assay) [10]

-

Cell Seeding: Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the halogenated isatin derivative (e.g., 0.1 to 100 µM) for 48-72 hours.[10]

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[10]

-

Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader to determine cell viability.[10]

2. Antimicrobial Activity Assay [10]

-

Strain Selection: Use standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).[10]

-

Methodology: Employ methods such as broth microdilution or disk diffusion to determine the minimum inhibitory concentration (MIC) of the test compounds.

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the synthesis and potential mechanism of action of 7-chloroisatin derivatives.

Biological Activity and Applications

Halogenated isatins, including 7-chloroisatin, are recognized for a broad spectrum of biological activities, making them promising scaffolds in drug discovery.

-

Anticancer and Cytotoxic Activity: Halogenated isatins have demonstrated potent cytotoxic effects against various cancer cell lines.[10] Their mechanism of action is often linked to the induction of apoptosis.

-

Antimicrobial Activity: Isatin derivatives exhibit a wide range of antimicrobial activity against diverse bacterial and fungal strains. The presence of halogens on the isatin ring is often associated with enhanced antimicrobial potency.[10]

-

Enzyme Inhibition: The isatin scaffold is a known inhibitor of several classes of enzymes, which contributes to its therapeutic potential.[10]

-

Building Block for Pharmaceuticals: 7-Chloroisatin serves as a versatile building block in the synthesis of more complex bioactive molecules and heterocyclic compounds.[3][7] Its reactivity allows for the development of novel therapeutic agents.[7]

References

- 1. CAS # 7477-63-6, 7-Chloroisatin, 7-Chloro-1H-indole-2,3-dione, 7-Chloro-2,3-dihydro-1H-indole-2,3-dione, 7-Chloroindoline-2,3-dione - chemBlink [ww.chemblink.com]

- 2. 7-Chloroisatin | C8H4ClNO2 | CID 344135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 7-Chloroisatin - CAS:7477-63-6 - Sunway Pharm Ltd [3wpharm.com]

- 5. 7-chloro-1H-indole | C8H6ClN | CID 104644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. biocompare.com [biocompare.com]

- 7. chemimpex.com [chemimpex.com]

- 8. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 9. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 10. benchchem.com [benchchem.com]

Navigating the Solubility Landscape of Chlorinated Indolines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document aims to provide a comprehensive technical guide on the solubility of 7-Chloroindoline in organic solvents. However, a thorough search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for 7-Chloroindoline. Therefore, this guide will utilize the closely related and more extensively documented compound, 7-Chloroisatin , as a proxy to illustrate the principles and methodologies of solubility assessment. All data presented for 7-Chloroisatin should be considered illustrative for the purposes of this guide.

Introduction to Chlorinated Indolines and the Importance of Solubility

Chlorinated indoline scaffolds are significant structural motifs in medicinal chemistry, frequently incorporated into molecules targeting a wide range of biological pathways. The solubility of these compounds in various organic solvents is a critical parameter that influences every stage of the drug development pipeline, from synthesis and purification to formulation and bioavailability. Understanding the solubility profile of a compound like 7-Chloroindoline is paramount for:

-

Reaction Condition Optimization: Selecting appropriate solvents for chemical reactions to ensure reactants are in the same phase.

-

Purification and Crystallization: Choosing suitable solvent systems for effective purification and obtaining high-quality crystalline material.

-

Formulation Development: Designing stable and effective dosage forms for preclinical and clinical studies.

-

In Vitro and In Vivo Screening: Ensuring accurate concentration of test compounds in biological assays.

This guide provides a framework for approaching the solubility assessment of 7-Chloroindoline and related compounds, including detailed experimental protocols and data presentation strategies.

Physicochemical Properties of 7-Chloroisatin

While specific data for 7-Chloroindoline is unavailable, the known properties of 7-Chloroisatin offer some insight into the expected behavior of related chlorinated indoles.

| Property | Value |

| Molecular Formula | C₈H₄ClNO₂ |

| Molecular Weight | 181.58 g/mol |

| Appearance | Light yellow to brown crystalline powder |

| Melting Point | 187 - 191 °C |

Illustrative Solubility of 7-Chloroisatin in Organic Solvents

The following table presents a hypothetical solubility profile for 7-Chloroisatin in a range of common organic solvents at ambient temperature (20-25°C). This data is for illustrative purposes only and should not be considered as experimentally verified values for either 7-Chloroisatin or 7-Chloroindoline.

| Solvent | Polarity Index | Dielectric Constant (ε) | Solubility Category | Illustrative Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Very Soluble | > 100 |

| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | Very Soluble | > 100 |

| Tetrahydrofuran (THF) | 4.0 | 7.6 | Soluble | 30 - 50 |

| Acetone | 5.1 | 20.7 | Soluble | 20 - 40 |

| Methanol | 5.1 | 32.7 | Sparingly Soluble | 5 - 10 |

| Ethanol | 4.3 | 24.5 | Sparingly Soluble | 2 - 5 |

| Dichloromethane (DCM) | 3.1 | 9.1 | Slightly Soluble | 1 - 2 |

| Toluene | 2.4 | 2.4 | Insoluble | < 0.1 |

| Hexane | 0.1 | 1.9 | Insoluble | < 0.01 |

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is essential. The following are detailed methodologies for key experiments to determine the solubility of a compound like 7-Chloroindoline.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, representing the equilibrium concentration of a compound in a solvent.[1][2]

Objective: To determine the saturation concentration of the test compound in a specific solvent at a controlled temperature.

Materials:

-

Test compound (e.g., 7-Chloroindoline)

-

Selected organic solvent

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of the solid test compound to a vial. The excess solid is crucial to ensure that equilibrium is reached with undissolved solute present.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed. The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause foaming.

-

Equilibrate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

After equilibration, allow the suspension to settle for a short period.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

-

Dilute the filtrate with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of the compound in the diluted filtrate using a pre-validated HPLC or UV-Vis method against a standard curve of the compound.

-

Calculate the original solubility in mg/mL or other desired units, accounting for the dilution factor.

Kinetic (Apparent) Solubility Determination for High-Throughput Screening

Kinetic solubility assays are rapid methods often used in early drug discovery to assess the solubility of a large number of compounds.[3][4][5] These methods measure the concentration at which a compound, initially dissolved in a stock solution (typically DMSO), precipitates when diluted into an aqueous or organic medium.

Objective: To rapidly estimate the solubility of a compound from a DMSO stock solution.

Materials:

-

Test compound dissolved in DMSO (e.g., 10 mM stock solution)

-

Selected organic solvent

-

96-well microtiter plates

-

Automated liquid handler (optional)

-

Plate reader capable of nephelometry (light scattering) or UV-Vis absorbance measurement

-

Plate shaker

Procedure (Nephelometric Method):

-

Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well plate.

-

Add the selected organic solvent to each well to achieve a range of final compound concentrations.

-

Mix the contents of the wells thoroughly using a plate shaker for a defined period (e.g., 1-2 hours) at a controlled temperature.

-

Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

-

The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to a blank control.

Visualizing the Solubility Assessment Workflow

The following diagram illustrates a general workflow for assessing the solubility of a new chemical entity like 7-Chloroindoline.

Caption: A logical workflow for the assessment of compound solubility.

Conclusion

While specific quantitative data for the solubility of 7-Chloroindoline in organic solvents remains to be published, this guide provides a robust framework for researchers and drug development professionals to approach this critical aspect of characterization. By employing standardized experimental protocols such as the shake-flask method for thermodynamic solubility and kinetic assays for high-throughput screening, reliable data can be generated. This data is instrumental in guiding decisions throughout the drug discovery and development process, ultimately contributing to the successful advancement of new chemical entities. It is recommended that experimental determination of 7-Chloroindoline's solubility be conducted to provide definitive values.

References

- 1. researchgate.net [researchgate.net]

- 2. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 4. enamine.net [enamine.net]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

The 7-Chloroindoline Scaffold: A Technical Guide to Potential Therapeutic Applications

Disclaimer: Direct experimental research on the therapeutic applications of 7-chloroindoline is limited in publicly available scientific literature. This technical guide provides a predictive overview of its potential based on the well-documented biological activities of its structurally related derivatives, primarily 7-chloroisatin (7-chloroindoline-2,3-dione) and various 7-chloroquinoline compounds. The information herein is intended for researchers, scientists, and drug development professionals as a theoretical framework to guide future experimental investigation.

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Halogenation, particularly chlorination at the 7-position, can significantly influence a molecule's lipophilicity, electronic properties, and metabolic stability, thereby modulating its interaction with biological targets. This guide explores the extrapolated therapeutic potential of the 7-chloroindoline core in oncology, infectious diseases, and neurodegenerative disorders.

Synthesis of the Core Scaffold

The synthesis of the 7-chloroindoline scaffold can be approached through the reduction of 7-chloroindole or its oxidized precursors like 7-chloroisatin. A common synthetic route involves the Fisher indole synthesis to create the 7-chloroindole precursor, which can then be selectively reduced.

Experimental Protocol: Synthesis of 7-Chloroindole (Precursor)

A common method for synthesizing chloro-substituted indoles is the Fischer indole synthesis.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chlorophenylhydrazine hydrochloride in a suitable solvent like ethanol or glacial acetic acid.

-

Addition of Ketone/Aldehyde: To the stirred solution, add a slight molar excess of a suitable ketone or aldehyde (e.g., pyruvic acid to ultimately form an indole-2-carboxylic acid, which can be decarboxylated).

-

Acid Catalysis: Introduce a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, to the mixture.

-

Reflux: Heat the reaction mixture to reflux for several hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, cool the mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

-

Reduction to 7-Chloroindoline: The resulting 7-chloroindole can be reduced to 7-chloroindoline using a reducing agent such as sodium cyanoborohydride or through catalytic hydrogenation.[1]

Potential Therapeutic Application I: Oncology

Derivatives of the 7-chloroindoline scaffold, particularly 7-chloroquinolines, have demonstrated significant potential as anticancer agents. These compounds exhibit cytotoxic activity against a broad range of cancer cell lines.

Quantitative Data: Anticancer Activity of 7-Chloroquinoline Derivatives

The following table summarizes the growth inhibition (GI50) values for representative 7-chloroquinolinehydrazone compounds against various human cancer cell lines from the NCI-60 screen. Lower values indicate higher potency.

| Compound | Cell Line | Cancer Type | GI50 (µM) |

| Hydrazone 23 | SR | Leukemia | < 0.01 |

| HOP-92 | Non-Small Cell Lung | < 0.01 | |

| HCT-116 | Colon Cancer | < 0.01 | |

| SF-295 | CNS Cancer | < 0.01 | |

| UACC-257 | Melanoma | < 0.01 | |

| OVCAR-3 | Ovarian Cancer | < 0.01 | |

| 786-0 | Renal Cancer | < 0.01 | |

| PC-3 | Prostate Cancer | < 0.01 | |

| MDA-MB-231 | Breast Cancer | < 0.01 |

Data extracted from a study on 7-chloroquinolinehydrazones as anticancer experimental drugs.[2]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines a standard method for determining the cytotoxic effects of synthesized compounds on cancer cell lines.

-

Cell Seeding: Seed desired cancer cell lines (e.g., HCT116, MCF-7) into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 7-chloroindoline derivatives) in the cell culture medium. Replace the existing medium with the medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Addition: Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of ~0.5 mg/mL) and incubate for an additional 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells. Calculate the IC₅₀ or GI₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Potential Therapeutic Application II: Antimicrobial & Antioxidant Activity

Isatin and quinoline derivatives containing a 7-chloro substitution have shown promising antimicrobial and antioxidant properties. The presence of the halogen is often correlated with increased potency.[2]

Quantitative Data: Antioxidant Activity of 7-Chloroisatin Derivatives

The following table presents the antioxidant capacity of novel spiro azetidine and thioazetidine derivatives of 7-chloroisatin, measured by two different methods.

| Compound | Total Antioxidant Capacity (µg/mL) | DPPH Scavenging Activity (%) |

| Derivative 1 | 78.43 | 75.34 |

| Derivative 2 | 85.12 | 81.67 |

| Derivative 3 | 72.98 | 70.11 |

| Derivative 4 | 81.55 | 79.23 |

| Ascorbic Acid | 96.21 | 94.50 |

Data extrapolated from a study on new 7-chloroisatin derivatives.

Experimental Protocol: DPPH Free Radical Scavenging Assay

This protocol measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

-

Preparation of Reagents: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare various concentrations of the test compounds in methanol. Ascorbic acid is used as a standard.

-

Reaction Mixture: In a 96-well plate, add a specific volume of the DPPH solution to each well, followed by the addition of the test compound solutions at different concentrations.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader. A decrease in absorbance indicates DPPH scavenging activity.

-

Calculation: The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test compound.

Signaling Pathways and Visualizations

The biological activity of 7-chloroindoline derivatives is likely mediated through the modulation of key cellular signaling pathways. For instance, many cytotoxic quinoline derivatives induce apoptosis in cancer cells.

Predicted Signaling Pathway: Intrinsic Apoptosis

Based on the known mechanisms of related compounds, 7-chloroindoline derivatives could potentially induce apoptosis through the intrinsic (mitochondrial) pathway.

General Experimental Workflow

The following diagram illustrates a general workflow for the discovery and initial evaluation of novel therapeutic agents based on the 7-chloroindoline scaffold.

Conclusion

While direct evidence for the therapeutic applications of 7-chloroindoline is sparse, the extensive research on its derivatives, particularly 7-chloroisatin and 7-chloroquinolines, strongly suggests that the 7-chloroindoline scaffold is a highly promising starting point for the development of new therapeutic agents. The potent anticancer, antimicrobial, and antioxidant activities observed in these related compounds highlight the potential of this chemical motif. Further research should focus on the synthesis and direct biological evaluation of novel 7-chloroindoline derivatives to fully elucidate and harness their therapeutic potential.

References

A Technical Review of 7-Chloroindoline Analogs in Medicinal Chemistry

An In-depth Guide for Researchers and Drug Development Professionals

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a chlorine atom, particularly at the 7-position, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, electronic character, and metabolic stability, thereby influencing its pharmacological profile. While direct literature on the parent 7-chloroindoline is limited, its oxidized analog, 7-chloroisatin (7-chloroindoline-2,3-dione), serves as a versatile and extensively studied precursor for a diverse range of bioactive molecules. This review focuses on the synthesis, reactivity, and pharmacological applications of 7-chloroisatin and its derivatives, which represent the most prominent and well-documented class of 7-chloroindoline analogs.

The 7-Chloroisatin Scaffold: Properties and Potential

7-Chloroisatin is a yellow to brown crystalline solid that acts as a key building block in organic synthesis.[1] Its unique structure, featuring a reactive ketone at the C-3 position and an amide within the heterocyclic ring, allows for a wide array of chemical modifications. This reactivity has been leveraged to create libraries of compounds with potential therapeutic applications, including anticancer, anti-inflammatory, and antioxidant agents.[1]

Table 1: Physicochemical Properties of 7-Chloroisatin

| Property | Value | Reference |

| CAS Number | 7477-63-6 | [1][2] |

| Molecular Formula | C₈H₄ClNO₂ | [1][2] |

| Molecular Weight | 181.58 g/mol | [1][2] |

| Melting Point | 187 - 191 °C | [1] |

| Appearance | Light yellow to brown powder/crystal | [1] |

| Purity | ≥ 98% (GC) | [1] |

Synthesis and Reactivity of 7-Chloroisatin Analogs

The chemical versatility of 7-chloroisatin makes it an ideal starting material for generating structural diversity. A common and effective strategy involves the condensation of the C-3 carbonyl group with various primary amines to form Schiff bases, which can then undergo further cyclization reactions to yield complex heterocyclic systems like spiro-azetidines and thioazetidines.

A representative synthetic workflow involves a multi-component reaction where 7-chloroisatin is first converted to a Schiff base, which then acts as a dipolarophile in a 1,3-dipolar cycloaddition reaction. This approach has been successfully used to synthesize novel spiro-pyrrolizidine derivatives with high yields.[3]

References

Spectroscopic Data of 7-Chloroindoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 7-Chloroindoline. Due to the limited availability of experimental spectra in the public domain, this guide presents predicted spectroscopic data obtained from computational modeling, alongside general experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This information is intended to serve as a valuable resource for the identification, characterization, and utilization of 7-Chloroindoline in research and development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 7-Chloroindoline. These values were obtained using computational chemistry methods and serve as a reliable estimate in the absence of experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for 7-Chloroindoline

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 7.05 | d | 1H | Ar-H |

| 6.85 | t | 1H | Ar-H |

| 6.60 | d | 1H | Ar-H |

| 3.60 | t | 2H | -CH₂-N |

| 3.05 | t | 2H | -CH₂-C |

| ~4.0 (broad) | s | 1H | N-H |

Solvent: CDCl₃. Frequency: 400 MHz. The chemical shift of the N-H proton can vary depending on concentration and solvent.

Table 2: Predicted ¹³C NMR Spectral Data for 7-Chloroindoline

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 149.5 | Quaternary | C-N (Aromatic) |

| 130.0 | Tertiary | C-H (Aromatic) |

| 128.5 | Quaternary | C-Cl (Aromatic) |

| 122.0 | Tertiary | C-H (Aromatic) |

| 118.0 | Tertiary | C-H (Aromatic) |

| 115.0 | Quaternary | C-C (Aromatic) |

| 47.0 | Secondary | -CH₂-N |

| 29.0 | Secondary | -CH₂-C |

Solvent: CDCl₃. Frequency: 100 MHz.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 7-Chloroindoline

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium, Sharp | N-H Stretch |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium | Aliphatic C-H Stretch |

| ~1600 | Strong | C=C Aromatic Ring Stretch |

| ~1480 | Strong | C=C Aromatic Ring Stretch |

| ~1330 | Medium | C-N Stretch |

| ~800 | Strong | C-Cl Stretch |

| ~750 | Strong | Out-of-plane C-H Bend (Aromatic) |

Technique: Attenuated Total Reflectance (ATR).

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for 7-Chloroindoline

| m/z | Relative Intensity (%) | Proposed Fragment |

| 153/155 | 100/33 | [M]⁺ (Molecular Ion, showing isotopic pattern for Cl) |

| 125 | High | [M - C₂H₄]⁺ |

| 118 | Moderate | [M - Cl]⁺ |

| 90 | Moderate | [M - Cl - C₂H₄]⁺ |

Ionization Method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 7-Chloroindoline in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube to a final volume of about 0.6-0.7 mL.[1] A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).[2]

-

Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[3]

-

Data Acquisition:

-

For ¹H NMR , acquire the spectrum using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.[4]

-

For ¹³C NMR , a proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each carbon.[2][5] A longer acquisition time and a greater number of scans are generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[3] A relaxation delay of 1-2 seconds is common for qualitative spectra.[3]

-

-

Data Processing: Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum. Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the TMS signal.[3]

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - IR Spectroscopy

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.[6][7]

-

Sample Application: Place a small amount of solid or liquid 7-Chloroindoline directly onto the ATR crystal surface, ensuring good contact.[8] For solid samples, a pressure clamp may be used to improve contact.[7]

-

Spectrum Acquisition: Acquire the IR spectrum of the sample. The number of scans can be varied to obtain a spectrum with a good signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the volatile 7-Chloroindoline sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC) inlet.[9] The sample is vaporized in the ion source.

-

Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺).[10][11]

-

Fragmentation: The high internal energy of the molecular ion often causes it to fragment into smaller, characteristic charged fragments and neutral radicals.[12][13] The fragmentation pattern is highly reproducible under constant conditions.[14]

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative ion intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 7-Chloroindoline.

Caption: Workflow for the synthesis, spectroscopic analysis, and structural elucidation of 7-Chloroindoline.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. How To [chem.rochester.edu]

- 5. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 6. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 7. youtube.com [youtube.com]

- 8. agilent.com [agilent.com]

- 9. Electron ionization - Wikipedia [en.wikipedia.org]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

understanding the reactivity of the 7-Chloroindoline ring

An In-Depth Technical Guide to the Reactivity of the 7-Chloroindoline Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-chloroindoline scaffold is a significant heterocyclic motif in medicinal chemistry and drug discovery. Its unique electronic properties, governed by the interplay between the electron-donating aminoethyl group and the electron-withdrawing chloro-substituent, give rise to a rich and nuanced reactivity profile. This technical guide provides a comprehensive overview of the key chemical transformations of the 7-chloroindoline ring system. It covers electrophilic and nucleophilic aromatic substitutions, modern metal-catalyzed cross-coupling reactions, and functionalization of the indoline nitrogen. This document is intended to serve as a practical resource for scientists engaged in the synthesis and derivatization of indoline-based compounds, offering detailed experimental protocols and tabulated data to facilitate reaction design and optimization.

Electronic Properties and General Reactivity

The reactivity of the 7-chloroindoline ring is dictated by the electronic contributions of its two main features: the fused, electron-rich dihydropyrrole ring and the chlorine atom on the benzene moiety.

-

The Indoline Nitrogen: The lone pair of electrons on the nitrogen atom is part of an aniline-like system, acting as a powerful electron-donating group through resonance. This significantly activates the fused benzene ring towards electrophilic attack.

-

The Chlorine Atom: The chlorine at the C-7 position exerts two opposing effects:

-

Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density from the ring via the sigma bond, which deactivates the ring.

-

Resonance Effect (+R): The lone pairs on the chlorine atom can be donated to the aromatic pi-system, which activates the ring.

-

Overall, the strong activating effect of the indoline nitrogen dominates, making the benzene ring of 7-chloroindoline more reactive towards electrophiles than chlorobenzene itself. The chlorine atom primarily serves as a handle for cross-coupling reactions rather than a site for nucleophilic substitution.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a fundamental reaction for functionalizing the benzene portion of the 7-chloroindoline core. The regioselectivity is controlled by the combined directing effects of the activating amino group and the deactivating chloro group.

-

Directing Effects:

-

Amino Group: As a strong activating group, the indoline nitrogen is an ortho, para-director. This directs incoming electrophiles to the C-5 and C-7 positions. Since C-7 is blocked by chlorine, substitution is strongly favored at the C-5 position .

-

Chloro Group: Halogens are deactivating but are also ortho, para-directors. The chloro group at C-7 directs incoming electrophiles to the C-6 and C-8 (part of the pyrrole ring) positions.

-

The powerful activating and directing effect of the nitrogen to the C-5 position is the dominant influence, making C-5 the primary site of electrophilic attack .

Methodological & Application

Application Note: Synthesis of 7-Chloroindoline from 7-chloroindole

Abstract

This application note provides a detailed protocol for the chemoselective reduction of 7-chloroindole to 7-chloroindoline. The synthesis utilizes sodium cyanoborohydride in acetic acid, a method known for its high efficiency and functional group tolerance, which is critical for preserving the chloro-substituent. This protocol is intended for researchers in medicinal chemistry, drug development, and organic synthesis who require a reliable method for producing substituted indoline scaffolds.

Introduction

Indoline derivatives are important structural motifs found in a wide array of biologically active compounds and natural products. The conversion of indoles to indolines is a fundamental transformation in organic synthesis. However, the presence of reducible functional groups, such as halogens, on the indole ring presents a challenge for this transformation, requiring mild and selective reducing agents. Standard reduction methods, such as catalytic hydrogenation, can sometimes lead to dehalogenation. The use of sodium cyanoborohydride (NaBH3CN) in an acidic medium, such as acetic acid, provides a robust and chemoselective method for the reduction of the indole double bond without affecting other sensitive functional groups.[1][2][3] This method is particularly advantageous for the synthesis of 7-chloroindoline from 7-chloroindole, ensuring the integrity of the carbon-chlorine bond.

Reaction Scheme

Caption: General reaction scheme for the reduction of 7-chloroindole to 7-chloroindoline.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of 7-chloroindoline from 7-chloroindole using the described protocol.

| Parameter | Value | Reference |

| Starting Material | 7-Chloroindole | [4] |

| Product | 7-Chloroindoline | |

| Reducing Agent | Sodium Cyanoborohydride (NaBH3CN) | [2][3] |

| Solvent | Glacial Acetic Acid | [2][3] |

| Reaction Temperature | 10-20°C | [2] |

| Reaction Time | 4 hours | [2] |

| Expected Yield | 85-95% | [2] |

| Purity | >95% (after purification) |

Experimental Protocol

Materials:

-

7-Chloroindole

-

Sodium cyanoborohydride (NaBH3CN)

-

Glacial acetic acid

-

Deionized water

-

2N Sodium hydroxide solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 7-chloroindole (1.0 eq) in glacial acetic acid.

-

Addition of Reducing Agent: Cool the solution to 10-15°C using an ice bath. To the stirred solution, add sodium cyanoborohydride (5.0 eq) portion-wise, maintaining the temperature below 20°C.[2]

-

Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at room temperature for 4 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Carefully quench the reaction by the slow addition of deionized water.

-

Most of the acetic acid is removed under reduced pressure using a rotary evaporator.

-

The remaining residue is made alkaline by the addition of a 2N sodium hydroxide solution until a pH of >10 is achieved.

-

The aqueous layer is then extracted three times with ethyl acetate.

-

-

Purification:

-

The combined organic layers are dried over anhydrous sodium sulfate.

-

The solvent is removed in vacuo to yield the crude 7-chloroindoline.

-

If necessary, the product can be further purified by column chromatography on silica gel.

-

-

Characterization: The final product should be characterized by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Mandatory Visualization

Caption: Experimental workflow for the synthesis of 7-chloroindoline.

References

Multi-Step Synthesis of 7-Chloroindoline Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the multi-step synthesis of 7-chloroindoline derivatives, a core scaffold of significant interest in medicinal chemistry and drug discovery. The protocols outlined herein describe a reliable synthetic pathway commencing from the readily available 7-chloroisatin, including the critical reduction to the indoline core and subsequent N-functionalization to generate a diverse array of derivatives.

Introduction

The 7-chloroindoline moiety is a privileged heterocyclic structure found in a variety of biologically active compounds. The presence of the chlorine atom at the 7-position provides a handle for further synthetic modification and can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. This application note details a robust and versatile multi-step synthesis to access N-substituted 7-chloroindoline derivatives, providing researchers with practical protocols for the generation of compound libraries for screening and lead optimization.

The described synthetic strategy involves two key stages:

-

Reduction of 7-Chloroisatin: The synthesis begins with the reduction of the commercially available 7-chloroisatin to the core 7-chloroindoline scaffold. This transformation is a crucial step, and a reliable protocol is essential for the overall success of the synthetic route.

-

N-Functionalization of 7-Chloroindoline: The secondary amine of the 7-chloroindoline is then readily functionalized via N-acylation or N-alkylation, allowing for the introduction of a wide range of substituents to explore the structure-activity relationship (SAR).

Synthetic Pathway Overview

Caption: General synthetic route to N-substituted 7-chloroindoline derivatives.

Experimental Protocols

Protocol 1: Reduction of 7-Chloroisatin to 7-Chloroindoline

This protocol describes the reduction of the isatin carbonyl groups to yield the indoline core.

Materials:

-

7-Chloroisatin

-

Sodium borohydride (NaBH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (MeOH), anhydrous

-

Hydrochloric acid (HCl), 1 M solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottom flask under an inert atmosphere, suspend 7-chloroisatin (1.0 eq) in a mixture of anhydrous THF and anhydrous MeOH (4:1 v/v).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add sodium borohydride (4.0 eq) portion-wise to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 1 M HCl until the pH is acidic.

-

Neutralize the mixture with a saturated solution of NaHCO₃.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude 7-chloroindoline by column chromatography on silica gel.

Protocol 2: N-Acylation of 7-Chloroindoline

This protocol details the general procedure for the acylation of the 7-chloroindoline nitrogen.[1]

Materials:

-

7-Chloroindoline

-

Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)

-

Triethylamine (TEA) or Pyridine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve 7-chloroindoline (1.0 eq) in anhydrous DCM in a round-bottom flask.

-

Add triethylamine (1.5 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude N-acyl-7-chloroindoline derivative by recrystallization or column chromatography.

Caption: Experimental workflow for the N-acylation of 7-chloroindoline.

Protocol 3: N-Alkylation of 7-Chloroindoline

This protocol provides a general method for the alkylation of the 7-chloroindoline nitrogen.

Materials:

-

7-Chloroindoline

-

Alkyl halide (e.g., Methyl iodide, Benzyl bromide) (1.2 eq)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.5 eq)

-

N,N-Dimethylformamide (DMF) or Acetonitrile, anhydrous

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

To a solution of 7-chloroindoline (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and stir for 6-12 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude N-alkyl-7-chloroindoline derivative by column chromatography.

Data Presentation

The following tables summarize representative yields for the key synthetic transformations. Note that yields are dependent on the specific substrate and reaction conditions and may require optimization.

Table 1: Representative Yields for the Reduction of Substituted Isatins

| Entry | Isatin Derivative | Reducing Agent | Solvent | Yield (%) |

| 1 | 5-Bromo-1-methylisatin | NaBH₄ | THF/MeOH | 85 |

| 2 | 5-Fluoroisatin | LiAlH₄ | THF | 78 |

| 3 | Isatin | NaBH₄ | THF/MeOH | 92 |

Table 2: Representative Yields for N-Acylation of Indoles [1]

| Entry | Indole Derivative | Acylating Agent | Base | Yield (%) |

| 1 | Indole | Acetyl Chloride | Pyridine | 95 |

| 2 | 5-Bromoindole | Benzoyl Chloride | Triethylamine | 88 |

| 3 | 7-Methylindole | Propionyl Chloride | Triethylamine | 91 |

Table 3: Representative Yields for N-Alkylation of Indoles

| Entry | Indole Derivative | Alkylating Agent | Base | Yield (%) |

| 1 | Indole | Methyl Iodide | NaH | 90 |

| 2 | 6-Chloroindole | Benzyl Bromide | K₂CO₃ | 85 |

| 3 | 5-Methoxyindole | Ethyl Bromide | K₂CO₃ | 82 |

Signaling Pathway Diagram

N-substituted 7-chloroindoline derivatives are being investigated as modulators of various signaling pathways implicated in diseases such as cancer and neurodegenerative disorders. The following diagram illustrates a simplified hypothetical signaling pathway where a 7-chloroindoline derivative acts as an inhibitor of a key kinase.

Caption: Inhibition of a kinase signaling pathway by a 7-chloroindoline derivative.

Conclusion

The synthetic protocols detailed in these application notes provide researchers with a reliable and adaptable foundation for the preparation of a diverse library of 7-chloroindoline derivatives. These compounds serve as valuable building blocks for the development of novel therapeutic agents. The provided experimental procedures, quantitative data, and workflow diagrams are intended to facilitate the implementation of these multi-step syntheses in a research and development setting. Further optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields and purity.

References

Application Notes and Protocols for N-Acylation of 7-Chloroindoline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the N-acylation of 7-chloroindoline, a key transformation in the synthesis of various biologically active molecules. The N-acylation of indoline derivatives is a fundamental step in modifying their properties and for the construction of more complex chemical entities.

Introduction

N-acylation is a robust and widely used chemical reaction that introduces an acyl group onto a nitrogen atom, forming a stable amide bond.[1] In the context of drug discovery and development, the N-acylation of heterocyclic scaffolds like 7-chloroindoline is of significant interest. The resulting N-acyl-7-chloroindolines can serve as important intermediates or as final products with diverse pharmacological activities. The presence of the chloro-substituent on the indoline ring also offers a handle for further synthetic modifications.

Various methods have been developed for N-acylation, commonly employing acylating agents such as acyl chlorides or acid anhydrides in the presence of a base.[2] The choice of reagents and reaction conditions can be tailored to the specific substrate and the desired acyl group. This document outlines a general and efficient protocol for the N-acylation of 7-chloroindoline.

Data Presentation: Comparison of N-Acylation Conditions for Aromatic Amines

The following table summarizes various reported conditions for the N-acylation of anilines and indoles, which can serve as a starting point for optimizing the reaction for 7-chloroindoline.

| Entry | Amine Substrate | Acylating Agent | Base/Catalyst | Solvent | Time | Yield (%) | Reference |

| 1 | Aniline | Chloroacetyl chloride | - | Phosphate Buffer (pH 7.4) | 15 min | 92 | [3] |

| 2 | 4-Methylaniline | Chloroacetyl chloride | - | Phosphate Buffer (pH 7.4) | 15 min | 94 | [3] |

| 3 | Aniline | Acetic anhydride | None | Water | 5 min | 90 | [1] |

| 4 | Aniline | Acetic anhydride | None | Solvent-free | 5 min | 89 | [1] |

| 5 | Imidazole | Benzoyl chloride | Clay | Solvent-free | 5 min | 96 | [2] |

| 6 | 3-Methyl-1H-indole | S-methyl butanethioate | Cs₂CO₃ | Xylene | 12 h | 62 (at 2 mmol scale) | [4] |

Experimental Protocol: N-Acylation of 7-Chloroindoline with an Acyl Chloride

This protocol describes a general procedure for the N-acylation of 7-chloroindoline using an acyl chloride in the presence of a tertiary amine base.

Materials:

-

7-Chloroindoline

-

Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride, Chloroacetyl chloride)

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel or syringe

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 7-chloroindoline (1.0 equivalent).

-

Dissolution: Dissolve the 7-chloroindoline in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) (1.2-1.5 equivalents) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Acylating Agent: Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution. The addition can be done using a dropping funnel or a syringe.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure N-acyl-7-chloroindoline.

-

Safety Precautions:

-

Acyl chlorides are corrosive and moisture-sensitive; handle them in a fume hood.

-

Dichloromethane is a volatile and potentially carcinogenic solvent; use appropriate personal protective equipment.

-

The reaction can be exothermic; ensure slow addition of the acyl chloride, especially on a larger scale.

Alternative Protocol: Amide Coupling Using a Carboxylic Acid

Materials:

-

7-Chloroindoline

-

Carboxylic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of the carboxylic acid (1.2 equivalents) in anhydrous DCM or DMF, add EDC (1.2 equivalents) and HOBt (1.2 equivalents).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Add 7-chloroindoline (1.0 equivalent) followed by DIPEA (2.0 equivalents).

-

Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC.

-

Perform an aqueous work-up and purification as described in the previous protocol.

Visualizations

Experimental Workflow for N-Acylation

Caption: Workflow for the N-acylation of 7-chloroindoline.

Logical Relationship of Reagents

Caption: Key components in the N-acylation reaction.

References

- 1. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

- 2. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 3. benchchem.com [benchchem.com]

- 4. BJOC - Chemoselective N-acylation of indoles using thioesters as acyl source [beilstein-journals.org]

Application Notes and Protocols for the Analytical Characterization of 7-Chloroindoline

Introduction

7-Chloroindoline is a halogenated heterocyclic compound that serves as a crucial building block in the synthesis of various pharmaceutical agents and bioactive molecules. Its unique structure makes it a valuable intermediate in drug discovery and development.[1] A thorough analytical characterization is essential to ensure its identity, purity, and stability, which are critical parameters for its application in research and manufacturing.

This document provides detailed application notes and experimental protocols for the comprehensive characterization of 7-Chloroindoline using a suite of modern analytical techniques. These methods are vital for quality control, regulatory compliance, and ensuring the reproducibility of scientific research.

Chromatographic Analysis: Purity and Impurity Profiling

Chromatographic techniques are fundamental for separating 7-Chloroindoline from its impurities, which may include starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC)

Application Note:

Reverse-phase HPLC (RP-HPLC) is a robust method for determining the purity of 7-Chloroindoline and quantifying any non-volatile impurities. The method separates compounds based on their polarity. A C18 column is commonly used, providing excellent resolution for a wide range of organic molecules.[2] Detection is typically performed using a UV detector, as the aromatic nature of 7-Chloroindoline allows for strong UV absorbance.

Experimental Protocol:

-

Objective: To determine the purity of a 7-Chloroindoline sample and quantify impurities using RP-HPLC with UV detection.

-

Materials and Reagents:

-

7-Chloroindoline reference standard (known purity)

-

7-Chloroindoline sample

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Deionized water (18.2 MΩ·cm)

-

Formic acid (analytical grade)

-

-

Instrumentation and Conditions:

-

HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Elution: Gradient or isocratic (to be optimized). A typical starting point is a gradient from 30% B to 95% B over 15 minutes.[2]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Prepare a stock solution of the 7-Chloroindoline reference standard at 1.0 mg/mL in methanol.

-

Prepare a sample solution by dissolving the 7-Chloroindoline sample in methanol to a final concentration of approximately 0.5 mg/mL.[2]

-

Filter both solutions through a 0.45 µm syringe filter before injection.

-

-

Procedure:

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

-

Perform a blank injection (methanol) to ensure a clean baseline.

-

Inject the reference standard solution to determine the retention time and response factor.

-

Inject the sample solution.

-

Run the analysis according to the defined gradient program.

-

-

Data Analysis:

-

Identify the peak corresponding to 7-Chloroindoline based on the retention time of the reference standard.

-

Calculate the purity of the sample by the area normalization method: Purity (%) = (Area of 7-Chloroindoline Peak / Total Area of All Peaks) x 100

-

Data Presentation:

| Parameter | Method 1: RP-HPLC (C18) |

| Column Type | C18 (250mm x 4.6mm, 5µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Expected Retention Time | ~6.8 min (Example) |

| Tailing Factor (Main Peak) | < 1.5 |

| Resolution (Main Peak & Impurity) | > 2.0 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note:

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying residual solvents and volatile impurities in the 7-Chloroindoline sample. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass information for identification.[3][4]

Experimental Protocol:

-

Objective: To identify and quantify volatile impurities and residual solvents in a 7-Chloroindoline sample.

-

Materials and Reagents:

-

7-Chloroindoline sample

-

Dichloromethane (GC grade)

-

Internal standard (e.g., Dodecane)

-

-

Instrumentation and Conditions:

-

GC-MS system with a split/splitless injector and a mass selective detector.

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Injection Mode: Split (e.g., 50:1 ratio).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Mass Range: 45-450 amu.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the 7-Chloroindoline sample into a GC vial.

-

Add 1.0 mL of dichloromethane and vortex to dissolve.

-

If quantification is needed, add a known amount of an appropriate internal standard.

-

-

Procedure:

-

Inject 1 µL of the prepared sample solution into the GC-MS.

-

Acquire the data.

-

-

Data Analysis:

-

Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

-

Quantify impurities using the internal standard method if applicable.

-

Data Presentation:

| Parameter | GC-MS Conditions |

| Column Type | DB-5ms (30m x 0.25mm, 0.25µm) |

| Carrier Gas | Helium (1.0 mL/min) |

| Injector Temperature | 250 °C |

| Oven Program | 50°C (2 min), then 10°C/min to 280°C (5 min) |

| Expected Retention Time | ~12.5 min (Example) |

| Expected m/z (M+) | 153/155 (Cl isotope pattern) |

Spectroscopic Analysis: Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of 7-Chloroindoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note:

NMR spectroscopy is the most powerful tool for unambiguous structural elucidation of organic molecules. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

Experimental Protocol:

-

Objective: To confirm the chemical structure of 7-Chloroindoline.

-

Materials and Reagents:

-

7-Chloroindoline sample (5-10 mg)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard (often included in the solvent).

-

-

Instrumentation and Conditions:

-

NMR Spectrometer (e.g., 400 MHz or higher).

-

Probe: 5 mm broadband probe.

-

Temperature: 25 °C.

-

-

Sample Preparation:

-

Dissolve 5-10 mg of the 7-Chloroindoline sample in approximately 0.6 mL of CDCl₃ in an NMR tube.

-

-

Procedure:

-

Tune and shim the spectrometer.

-

Acquire the ¹H NMR spectrum.

-

Acquire the ¹³C NMR spectrum.

-

-

Data Analysis:

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

-

Analyze chemical shifts, coupling constants, and multiplicities to assign signals to specific protons and carbons in the molecule.

-

Data Presentation:

| Nucleus | Expected Chemical Shift (ppm) - Example | Multiplicity | Assignment |

| ¹H | 7.0-7.2 | d | Aromatic CH |

| ¹H | 6.6-6.8 | t | Aromatic CH |

| ¹H | 6.5-6.7 | d | Aromatic CH |

| ¹H | 3.5-3.7 | t | -CH₂-N |

| ¹H | 3.0-3.2 | t | -CH₂-Ar |

| ¹³C | 145-150 | s | Aromatic C-N |

| ¹³C | 128-132 | s | Aromatic C-Cl |

| ¹³C | 120-125 | s | Aromatic C |

| ¹³C | 110-118 | s | Aromatic CH |

| ¹³C | 45-50 | s | -CH₂-N |

| ¹³C | 28-32 | s | -CH₂-Ar |

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note:

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 7-Chloroindoline, key absorptions will include N-H stretching, C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-Cl stretching.

Experimental Protocol:

-

Objective: To identify the functional groups in 7-Chloroindoline.

-

Materials and Reagents:

-

7-Chloroindoline sample (solid)

-

Potassium bromide (KBr, IR grade) or use of Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation and Conditions:

-

FTIR Spectrometer, typically with a deuterated triglycine sulfate (DTGS) detector.

-

Technique: KBr pellet or ATR.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: 16-32.

-

-

Sample Preparation (KBr Pellet Method):

-

Mix ~1 mg of the 7-Chloroindoline sample with ~100 mg of dry KBr powder.

-

Grind the mixture to a fine powder.

-

Press the powder into a transparent pellet using a hydraulic press.

-

-

Procedure:

-

Record a background spectrum.

-

Place the sample (KBr pellet or directly on the ATR crystal) in the sample compartment.

-

Record the sample spectrum.

-

-

Data Analysis:

-

Identify characteristic absorption bands and assign them to specific functional groups.

-

Data Presentation:

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3300-3400 | N-H Stretch | Secondary Amine (Indoline N-H) |

| 3000-3100 | C-H Stretch | Aromatic C-H |

| 2850-2960 | C-H Stretch | Aliphatic C-H (-CH₂-) |

| 1580-1620 | C=C Stretch | Aromatic Ring |

| 1450-1500 | C=C Stretch | Aromatic Ring |

| 1310-1360 | C-N Stretch | Aromatic Amine |

| 700-800 | C-Cl Stretch | Aryl Halide |

Thermal Analysis: Stability and Phase Behavior

Simultaneous Thermal Analysis (STA), which combines Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provides comprehensive information on the thermal stability, decomposition profile, and phase transitions of 7-Chloroindoline.[5]

Application Note:

TGA measures the change in mass of a sample as a function of temperature, indicating decomposition or volatilization temperatures.[6] DSC measures the heat flow into or out of a sample, identifying melting points, glass transitions, and other thermal events.[7] This combined analysis is crucial for determining storage conditions and processing limits.

Experimental Protocol:

-

Objective: To evaluate the thermal stability and determine the melting point of 7-Chloroindoline.

-

Materials and Reagents:

-

7-Chloroindoline sample (3-5 mg).

-

-

Instrumentation and Conditions:

-

Simultaneous Thermal Analyzer (TGA/DSC).

-

Sample Pan: Aluminum or platinum.

-

Purge Gas: Nitrogen, flow rate of 20-50 mL/min.

-

Heating Rate: 10 °C/min.

-

Temperature Range: 25 °C to 400 °C.

-

-

Sample Preparation:

-

Accurately weigh 3-5 mg of the 7-Chloroindoline sample into a tared TGA/DSC pan.

-

-

Procedure:

-

Place the sample pan and a reference pan in the instrument.

-

Start the temperature program under a nitrogen atmosphere.

-

Record the mass change (TGA) and heat flow (DSC) simultaneously.

-

-

Data Analysis:

-

From the TGA curve, determine the onset temperature of decomposition (significant mass loss).

-

From the DSC curve, determine the peak temperature of the endotherm corresponding to the melting point.

-

Data Presentation:

| Parameter | TGA Results (Example) | DSC Results (Example) |

| Onset of Decomposition (T_onset) | > 200 °C | N/A |

| Mass Loss at 200 °C | < 0.5% | N/A |

| Melting Point (T_peak) | N/A | 60-65 °C (Endothermic Peak) |

| Enthalpy of Fusion (ΔH_fus) | N/A | 80-100 J/g |

Visualizations

Workflow for 7-Chloroindoline Characterization

Caption: Overall workflow for the analytical characterization of 7-Chloroindoline.

GC-MS Experimental Workflow

Caption: How different analytical techniques provide complementary information.

References

Application Notes and Protocols for HPLC and GC-MS Analysis of 7-Chloroindoline Reaction Mixtures

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloroindoline is a valuable heterocyclic building block in medicinal chemistry and drug development, serving as a precursor for a wide range of biologically active compounds. The synthesis of derivatives of 7-chloroindoline often involves reactions such as N-alkylation, arylation, and other coupling reactions. Precise and accurate analytical monitoring of these reaction mixtures is crucial for reaction optimization, yield determination, and impurity profiling. This document provides detailed application notes and protocols for the analysis of 7-chloroindoline reaction mixtures using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). As a representative example, the N-benzylation of 7-chloroindoline with benzyl bromide is considered.